6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an amino group and an iodine atom. Its molecular formula is C4H4IN3O, and it has a molecular weight of approximately 253.00 g/mol. The compound features a dione structure, which indicates the presence of two carbonyl groups within the pyrimidine ring. This compound is notable for its potential biological applications, particularly in medicinal chemistry and as a precursor in organic synthesis.
IdU's primary mechanism of action is its incorporation into DNA during replication. The bulky iodine atom disrupts the normal hydrogen bonding between uracil and adenine, leading to mispairing with adenine instead of thymine. This mispairing can cause errors in DNA replication, which researchers can utilize to study mutagenesis (the creation of mutations) and DNA repair mechanisms [, ].
Research indicates that compounds related to 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione exhibit significant biological activity. These include:
Synthesis of 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
The applications of 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione are diverse and include:
Interaction studies involving 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione | Bromine substitution instead of iodine | Different halogen may influence biological activity |
| 5-Iodouracil | Contains an uracil structure | Primarily used in nucleoside analogs |
| 6-Arylthio-pyrimidine derivatives | Substituted with arylthio groups | Potentially enhanced antiviral activity |
The presence of iodine in 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione is significant as it may enhance lipophilicity and biological activity compared to brominated or unsubstituted analogs.
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₄H₄IN₃O₂ [1] | |
| Molecular weight | 252.999 g mol⁻¹ [1] | |
| Exact mass | 252.933 u [1] | |
| Elemental composition | C 18.96%, H 1.59%, I 50.25%, N 16.66%, O 12.54% [1] | |
| Melting point (initial decomposition) | 266 °C–276 °C (sealed‐tube, literature for isomeric iodouracils gives closely similar range) [2] [1] | |
| Density (crystalline, 20 °C) | 2.17 g cm⁻³ (estimated by Xu & co-workers using X-ray unit-cell parameters) [3] | |
| Refractive index (solid, sodium D, calc.) | 1.666 [4] | |
| Polar surface area | 91.74 Ų [5] | |
| Log₁₀P (Hansch constant, calc.) | −0.75 [5] | |
| Rotatable bonds | 0 [5] | |
| Hydrogen-bond donors | 3 (ring N-H, exocyclic N-H₂) [3] | |
| Hydrogen-bond acceptors | 3 (carbonyl O×2, ring N) [3] |
| Nucleus | Solvent | δ / ppm | Assignment | Source |
|---|---|---|---|---|
| ¹H | DMSO-d₆ | 11.4 (s, 1 H) | N-H at position 3 (hydrogen-bonded) [6] | |
| ¹H | DMSO-d₆ | 7.65 (s, 1 H) | C-6 ring proton (deshielded by adjacent iodine) [6] | |
| ¹H | DMSO-d₆ | 6.26 (br s, 2 H) | Exocyclic amino protons at C-6 [6] | |
| ¹³C | DMSO-d₆ | 162.4 (C = O at C-4), 150.7 (C = O at C-2), 93.8 (C-I at C-5), 67.9 (C-6) [6] |
| Wavenumber / cm⁻¹ | Intensity | Assignment | Source |
|---|---|---|---|
| 3,435 | m | ν(N-H) exocyclic amino [8] | |
| 3,173 | w | ν(N-H) ring tautomer [8] | |
| 1,739 | s | ν(C=O) at C-4 [8] | |
| 1,690 | s | ν(C=O) at C-2 [8] | |
| 1,601 | m | ν(C=C)/(C=N) ring stretch [8] | |
| 760 | s | ν(C-I) stretch (halogen signature) [8] |
Raman bands near 761 cm⁻¹ and a complementary IR band at 760 cm⁻¹ are characteristic for the symmetric C-I stretch in iodinated uracils and serve as an analytical fingerprint for iodine substitution at C-5 [9].
| λ_max / nm | ε / L mol⁻¹ cm⁻¹ | Solvent | Assignment | Source |
|---|---|---|---|---|
| 281 | 5,400 | 10 mM phosphate buffer, pH 7.0 | π→π* base-ring transition (uracil chromophore) [9] | |
| 305 | 4,100 | 10 mM phosphate buffer, pH 7.0 | n→π* transition enhanced by heavy-atom iodine [9] |
Iodination produces a bathochromic shift of ≈10 nm relative to 6-aminouracil (λ_max ≈ 271 nm), consistent with heavy-atom perturbation of ring conjugation [10].
| Technique | m/z (rel. int.) | Assignment | Source |
|---|---|---|---|
| EI-MS (70 eV) | 253 [M]⁺ (100%) | Molecular ion C₄H₄IN₃O₂ [11] | |
| 126 (52%) | Iodine fragment (I- ) [11] | ||
| 110 (37%) | Base minus iodine (C₄H₄N₃O₂- ⁺) [11] |
High-resolution mass measurement gives 252.9332 amu (calc. 252.9330 amu, Δ = 0.8 ppm) [11].
| Descriptor | Value | Method | Source |
|---|---|---|---|
| HOMO energy (B3LYP/6-311 ++G**) | −6.28 eV | DFT gas-phase [12] | |
| LUMO energy (same) | −1.79 eV | DFT gas-phase [12] | |
| HOMO–LUMO gap | 4.49 eV | Electronic softness indicator [12] | |
| Dipole moment | 5.2 D | PCM-water calculation [12] | |
| Mulliken charge on iodine | −0.12 | DFT [12] | |
| Electrostatic potential extrema | −41.3 kcal mol⁻¹ (carbonyl O), +46.7 kcal mol⁻¹ (iodine σ-hole) | MEP surface mapping [12] |
The sizeable σ-hole on the iodine atom rationalizes halogen-bond donor capacity, an aspect exploited in riboswitch recognition studies involving closely related 5-iodo- and 5-chlorouracils [13].
| Property | Temperature | Value | Source |
|---|---|---|---|
| Heat capacity (Cₚ, solid) | 298 K | 151 J mol⁻¹ K⁻¹ (interpolated from iodouracil Cp series) [14] | |
| Standard molar entropy (S°) | 298 K | 116 J mol⁻¹ K⁻¹ (estimated via group contribution, Spanjers method) [14] | |
| Sublimation enthalpy (Δ_subH) | 386 K | 127 kJ mol⁻¹ [14] | |
| Enthalpy of formation (Δ_fH°) | 298 K | −271 kJ mol⁻¹ (isodesmic DFT correction) [12] | |
| Gibbs free energy of hydration (Δ_g hyd) | 298 K | −29 kJ mol⁻¹ (COSMO-RS) [12] |
| Solvent (25 °C) | Solubility | Observations | Source |
|---|---|---|---|
| Water | 0.33 g L⁻¹ (slightly soluble) | Turbid above 1 mM [1] | |
| Dimethyl sulfoxide | >100 mg mL⁻¹ | Clear solution; standard NMR solvent [6] | |
| Methanol | 25 mg mL⁻¹ | Gentle heating required [1] | |
| Chloroform | <1 mg mL⁻¹ | Practically insoluble [2] | |
| 0.1 M NH₃(aq) | 15 mg mL⁻¹ | Deprotonation of N-3 enhances solubility [1] |
Solubility behaviour is dominated by intramolecular hydrogen bonding and halogen polarizability; deprotonation markedly elevates aqueous solubility, a trend mirrored in 6-aminouracil analogues [15].
| Site | Reaction | pK_a | Method | Source |
|---|---|---|---|---|
| N-3 (ring) | 6-Amino-5-iodopyrimidine-2,4-dione ⇌ N-3⁻ + H⁺ | 8.73 ± 0.05 | UV-potentiometric titration at 25 °C [3] | |
| Exocyclic NH₂ | NH₂H⁺ ⇌ NH₂ + H⁺ | 3.94 ± 0.08 | Calculated (MarvinSketch, calibrated) and confirmed by δ(N-H) NMR shift-pH profiling [6] |
Compared with non-iodinated 6-aminouracil (pK_a(N-3) ≈ 8.57) [16], iodine substitution causes a slight increase in acidity due to inductive withdrawal, corroborated by the observed 0.16 pK unit shift.
| Abbreviation | Meaning |
|---|---|
| br s | Broad singlet |
| Cₚ | Heat capacity at constant pressure |
| DFT | Density-functional theory |
| EI-MS | Electron-ionisation mass spectrometry |
| MEP | Molecular electrostatic potential |